N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide
Description
Properties
CAS No. |
642085-25-4 |
|---|---|
Molecular Formula |
C22H16FN3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16FN3O2/c23-20-8-7-19(12-18(20)14-28-21-13-24-9-10-25-21)26-22(27)17-6-5-15-3-1-2-4-16(15)11-17/h1-13H,14H2,(H,26,27) |
InChI Key |
SCXZUGSAGFVRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Fluoro-3-(hydroxymethyl)phenyl Intermediate
The 4-fluoro-3-(hydroxymethyl)phenyl moiety is a critical intermediate, prepared from commercially available 4-fluoro-3-methoxybenzaldehyde or related precursors.
Oxidation of (4-fluoro-3-methoxyphenyl)methanol to aldehyde:
- Using manganese(IV) oxide in dichloromethane under reflux for 16 hours yields the aldehyde with ~85% yield.
- Alternatively, chromium trioxide-pyridine oxidation in dichloromethane at room temperature for 30 minutes gives ~81% yield.
Reduction of 4-fluoro-3-methoxybenzaldehyde to (4-fluoro-3-methoxyphenyl)methanol:
- Sodium borohydride in methanol/water at room temperature for 1 hour yields the alcohol intermediate efficiently.
Demethylation or further functionalization:
- The methoxy group can be converted to hydroxy or further derivatized to introduce the pyrazin-2-yloxy group.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation with MnO2 | MnO2, DCM, reflux, 16 h | 85 | Gentle reflux, nitrogen atmosphere |
| Oxidation with CrO3-pyridine | CrO3-pyridine, DCM, 20°C, 0.5 h | 81 | Room temperature, short reaction time |
| Reduction with NaBH4 | NaBH4, MeOH/H2O, 1 h | High | Mild conditions, aqueous workup |
Formation of the Naphthalene-2-carboxamide Core
- The naphthalene-2-carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) is coupled with the amine intermediate.
- Coupling agents such as propylphosphonic anhydride (T3P) and bases like N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at room temperature for 12 hours are effective.
- This step forms the amide bond linking the naphthalene moiety to the substituted phenyl ring.
Introduction of the Pyrazin-2-yloxy Methyl Group
- The phenolic hydroxyl group on the 3-position of the phenyl ring is reacted with a suitable pyrazin-2-yl derivative.
- A common method involves nucleophilic substitution using 4-chloro-N-methylpicolinamide analogs or pyrazin-2-yl halides in the presence of bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
- Reaction conditions typically involve heating at 110 °C for 12 hours.
- Purification is achieved by extraction, drying, and flash column chromatography.
Representative Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluoro-3-methoxybenzaldehyde | MnO2, DCM, reflux, 16 h | 4-Fluoro-3-methoxybenzaldehyde (oxidized) | 85 |
| 2 | 4-Fluoro-3-methoxybenzaldehyde | NaBH4, MeOH/H2O, rt, 1 h | 4-Fluoro-3-methoxybenzyl alcohol | High |
| 3 | Naphthalene-2-carboxylic acid + 4-fluoro-3-(hydroxymethyl)aniline | T3P, DIPEA, THF, rt, 12 h | Naphthalene-2-carboxamide intermediate | 75-90 (typical) |
| 4 | Phenolic intermediate + pyrazin-2-yl halide | Cs2CO3, DMSO, 110 °C, 12 h | Final compound: N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide | 70-85 |
Analytical and Purification Details
- Purity Assessment: Reverse-phase HPLC is used to confirm purity, typically >95%.
- Characterization:
- ^1H NMR and ^13C NMR spectroscopy confirm structural integrity.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Physical State: The final compound is often isolated as an off-white solid with melting points consistent with literature values.
Research Findings and Notes
- The described synthetic route is efficient, with moderate to high yields at each step.
- The use of mild oxidizing and reducing agents ensures minimal side reactions.
- The coupling strategy using T3P and DIPEA is advantageous due to mild conditions and good selectivity.
- The nucleophilic substitution to install the pyrazin-2-yloxy methyl group is robust and reproducible.
- The overall synthesis is scalable and suitable for pharmaceutical research applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Oxidation of benzyl alcohol | MnO2 or CrO3-pyridine | DCM, reflux or rt | 81-85 | Efficient oxidation to aldehyde |
| Reduction to benzyl alcohol | NaBH4 | MeOH/H2O, rt | High | Mild, selective reduction |
| Amide coupling | T3P, DIPEA | THF, rt, 12 h | 75-90 | Mild, high-yield amide formation |
| Etherification with pyrazinyl group | Cs2CO3, DMSO | 110 °C, 12 h | 70-85 | Effective nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- The target compound’s fluoro substituent replaces bromo in ’s analog, reducing molecular weight and improving lipophilicity.
Azo-Linked Naphthalene Carboxamides
Key Differences :
- The azo group in and enables π-conjugation for dye applications, absent in the target compound.
- The target’s pyrazine-oxymethyl group may confer fluorescence or bioactivity, diverging from dye-focused analogs.
Fluorinated Aromatic Carboxamides
Biological Activity
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Naphthalene-2-carboxamide
- Substituents :
- 4-Fluoro group on the phenyl ring
- Pyrazin-2-yl group linked via an oxy-methyl bridge
This unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives show significant inhibitory effects against various cancer cell lines. For instance, studies have highlighted their effectiveness against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
- Anti-inflammatory Properties : The compound's structural components suggest potential anti-inflammatory effects, as pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways .
- Antibacterial Effects : Some pyrazole derivatives have demonstrated antibacterial properties, indicating that this compound may also possess similar activities .
Antitumor Activity
A study focusing on pyrazole derivatives reported that certain compounds showed IC50 values in the nanomolar range against specific cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antitumor efficacy .
Anti-inflammatory Mechanisms
Research has shown that compounds with similar structures can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory responses. This suggests that this compound may modulate inflammatory pathways effectively .
Antibacterial Studies
In vitro studies have assessed the antibacterial activity of related pyrazole derivatives against various bacterial strains. Results indicated moderate to high efficacy, with some compounds outperforming conventional antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
